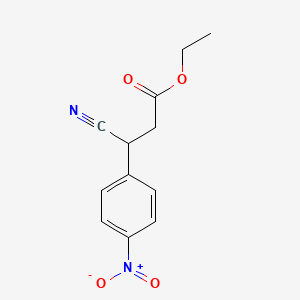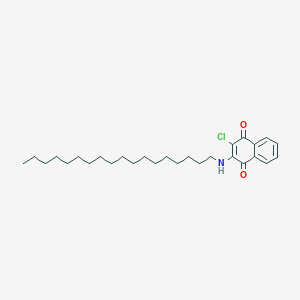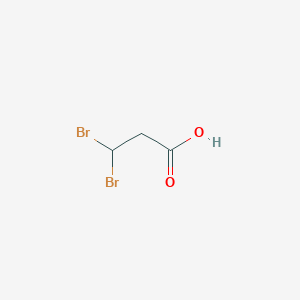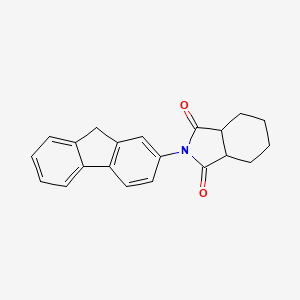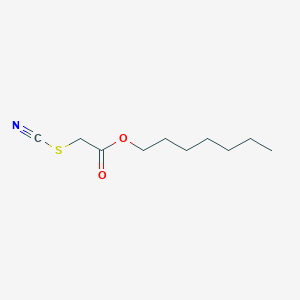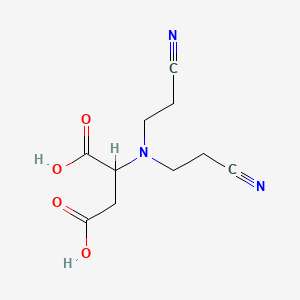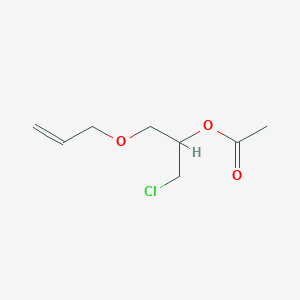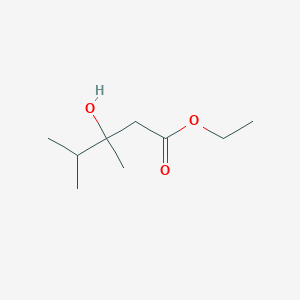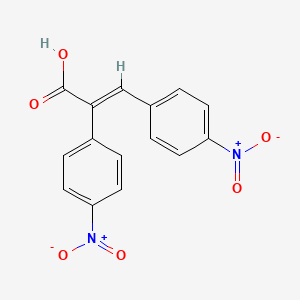
(Z)-4-Nitro-alpha-(p-nitrophenyl)cinnamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-Nitro-alpha-(p-nitrophenyl)cinnamic acid is a derivative of cinnamic acid, characterized by the presence of nitro groups on both the alpha and para positions of the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Nitro-alpha-(p-nitrophenyl)cinnamic acid typically involves the condensation of 4-nitrobenzaldehyde with nitroacetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(Z)-4-Nitro-alpha-(p-nitrophenyl)cinnamic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include nitric acid for nitration and halogens for halogenation.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, (Z)-4-Nitro-alpha-(p-nitrophenyl)cinnamic acid is used as a precursor for the synthesis of various organic compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a valuable tool for biochemical research .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic applications. These include the development of new drugs for the treatment of various diseases, such as cancer and bacterial infections .
Industry
In industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
作用機序
The mechanism of action of (Z)-4-Nitro-alpha-(p-nitrophenyl)cinnamic acid involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. Additionally, the compound can bind to specific enzymes and receptors, modulating their activity and influencing cellular pathways .
類似化合物との比較
Similar Compounds
Cinnamic Acid: The parent compound, lacking the nitro groups, with different chemical properties and applications.
4-Nitrocinnamic Acid: Similar structure but with only one nitro group, leading to different reactivity and applications.
Alpha-(p-nitrophenyl)cinnamic Acid: Similar structure but with the nitro group only on the alpha position.
Uniqueness
(Z)-4-Nitro-alpha-(p-nitrophenyl)cinnamic acid is unique due to the presence of nitro groups on both the alpha and para positions. This dual substitution pattern imparts distinct chemical properties, such as increased reactivity and potential for forming various derivatives. Its unique structure also allows for specific interactions with biological molecules, making it valuable for research and industrial applications .
特性
CAS番号 |
6277-62-9 |
|---|---|
分子式 |
C15H10N2O6 |
分子量 |
314.25 g/mol |
IUPAC名 |
(E)-2,3-bis(4-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H10N2O6/c18-15(19)14(11-3-7-13(8-4-11)17(22)23)9-10-1-5-12(6-2-10)16(20)21/h1-9H,(H,18,19)/b14-9+ |
InChIキー |
MJNHSMCHYCVNAZ-NTEUORMPSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C(\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)O)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C=C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[(E)-3-(2-Furyl)prop-2-enoyl]carbamoyl]piperidine-1-carboxamide](/img/structure/B14740650.png)
![1-(Furan-2-ylmethyl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione](/img/structure/B14740652.png)
![Propan-2-yl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14740653.png)

